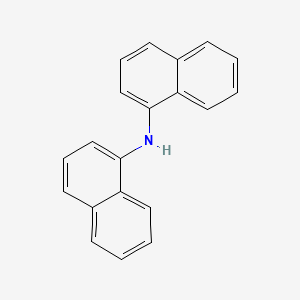

1,1'-Dinaphthylamine

Übersicht

Beschreibung

1,1'-Dinaphthylamine is an aromatic amine compound that consists of two naphthalene rings connected to an amine group. It is widely used in the manufacturing of dyes, pesticides, and rubber antioxidants. This compound is known for its versatility and has been the subject of extensive research due to its various applications and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1'-Dinaphthylamine can be synthesized through several methods. One common method involves the reaction of 1-naphthylamine with a suitable coupling agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using optimized synthetic routes that ensure high yield and purity. The process often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,1'-Dinaphthylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine group and the aromatic rings .

Common Reagents and Conditions

Oxidation: Chromic acid converts this compound into 1-naphthoquinone.

Reduction: Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine.

Substitution: At 200°C in sulfuric acid, this compound converts to 1-naphthol.

Major Products Formed

Oxidation: 1-naphthoquinone

Reduction: Tetrahydro-1-naphthylamine

Substitution: 1-naphthol

Wissenschaftliche Forschungsanwendungen

Chemical Industry

1,1'-Dinaphthylamine serves as a precursor in the synthesis of various dyes and pigments. Its ability to form stable complexes with metals enhances its utility in producing colorants used in plastics and textiles.

| Application | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for synthesizing azo dyes and other coloring agents. |

| Stabilizers | Acts as a stabilizer in polymers to enhance thermal and oxidative stability. |

Biological Research

Research has indicated that this compound exhibits potential biological activities, particularly in the field of toxicology. It has been studied for its effects on cellular mechanisms and potential mutagenic properties.

Case Study: Toxicological Assessment

- A study evaluated the mutagenic effects of this compound on bacterial strains using the Ames test. Results indicated a dose-dependent increase in mutagenicity, highlighting concerns regarding its safety in industrial applications.

Material Science

In material science, this compound is utilized to enhance the properties of various materials:

- Conductive Polymers: It is incorporated into conductive polymer composites to improve electrical conductivity.

- Antioxidants: The compound acts as an antioxidant in rubber formulations, protecting against degradation due to heat and oxygen exposure.

| Material Application | Function |

|---|---|

| Conductive Polymers | Enhances electrical conductivity for electronic applications. |

| Rubber Antioxidants | Prevents oxidative degradation in rubber products. |

Advanced Analytical Techniques

To study the applications and effects of this compound, advanced analytical techniques are employed:

- Mass Spectrometry: Used for analyzing the molecular structure and purity.

- Nuclear Magnetic Resonance (NMR): Provides insights into the chemical environment of atoms within the molecule.

These technologies allow researchers to obtain precise data regarding the compound's behavior under various conditions.

Wirkmechanismus

The mechanism of action of 1,1'-Dinaphthylamine involves its interaction with specific enzymes and molecular targets. For example, in microbial degradation, the enzyme NpaA1 catalyzes the initial reaction, leading to the formation of γ-glutamylated 1-naphthylamine, which is subsequently oxidized to 1,2-dihydroxynaphthalene . This pathway highlights the compound’s role in bioremediation and its potential environmental impact.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthylamine: A monocyclic aromatic amine with similar chemical properties but different applications.

2-Naphthylamine: Another naphthylamine derivative with distinct reactivity and uses.

Uniqueness

1,1'-Dinaphthylamine is unique due to its dual naphthalene rings, which confer specific chemical properties and reactivity. This structural feature makes it particularly valuable in industrial applications and scientific research .

Biologische Aktivität

1,1'-Dinaphthylamine, also known as Di-1-naphthylamine (CAS Number: 224480), is an organic compound that has garnered attention due to its industrial applications and potential health effects. This article explores its biological activity, focusing on its toxicity, metabolic pathways, and environmental impact.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 285.34 g/mol

- Appearance : Dark solid with a characteristic aromatic odor.

Toxicological Profile

This compound is recognized for its potential toxicity, particularly in aquatic organisms. Studies have shown that it can induce methemoglobinemia and has been classified as a possible human carcinogen by various health organizations.

Acute Toxicity

- Fish : The lowest observed effect concentrations (LOECs) in fish are reported at 0.11 mg/L over 192 hours and 0.02 mg/L over 21 days .

- Daphnia : Similar acute toxicity levels have been observed in Daphnia species.

Chronic Effects

Research indicates that prolonged exposure can lead to significant health risks, including liver and kidney damage. The compound is well absorbed in mammals, with a considerable portion excreted through urine and feces within 72 hours of ingestion .

Metabolism and Biodegradation

Recent studies have highlighted the biodegradation pathways of naphthylamines, including this compound. One notable pathway involves the bacterium Pseudomonas sp. strain JS3066, which utilizes a dioxygenase enzyme system to degrade naphthylamine derivatives through glutamylation and subsequent oxidation .

Key Enzymatic Pathways

- NpaA1 Enzyme : This glutamine synthetase-like enzyme catalyzes the initial reaction in the degradation pathway of 1-naphthylamine, exhibiting broad substrate specificity for various anilines and naphthylamines .

- Metabolites : The primary product of this degradation is 1,2-dihydroxynaphthalene, which can be further processed through established pathways for catechol degradation.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in aquatic systems. Limited studies indicate that while it is not readily biodegradable, its bioavailability can be significantly reduced through sorption to sediments and photochemical degradation .

Case Study 1: Biodegradation Pathway Characterization

In a study conducted on Pseudomonas sp. strain JS3066, researchers identified a five-gene cluster responsible for the initial steps in the degradation of 1-naphthylamine. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the transformation products of 1-naphthylamine during microbial treatment .

| Compound | Transformation Product | Enzyme Involved |

|---|---|---|

| 1-Naphthylamine | γ-glutamylated 1-naphthylamine | NpaA1 |

| γ-glutamylated 1-naphthylamine | 1,2-Dihydroxynaphthalene | NpaA3A4A5 |

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was performed on laboratory animals exposed to varying concentrations of 1-naphthylamine derivatives. The results indicated significant liver and kidney damage at higher doses, alongside behavioral changes consistent with neurotoxicity .

Eigenschaften

IUPAC Name |

N-naphthalen-1-ylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVGVGMRBKYIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279513 | |

| Record name | Di-1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-89-3 | |

| Record name | 1,1'-Dinaphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1'-Dinaphthylamine unique in terms of its photophysical behavior?

A1: this compound exhibits a fascinating phenomenon called intramolecular triplet excimer formation. [] This means that when excited by light, the two naphthalene rings within the molecule interact in their triplet excited state to form a short-lived excited dimer. This process is influenced by the solvent polarity, suggesting that charge-transfer interactions within the molecule play a role in facilitating excimer formation. []

Q2: How does the structure of this compound contribute to its properties?

A2: The molecule consists of two naphthalene units linked by a single nitrogen atom (N-N linkage). This structure allows for a certain degree of rotation around the N-N bond. [] This flexibility likely contributes to its ability to form intramolecular excimers, as the naphthalene rings can adopt a favorable conformation for interaction in the excited state.

Q3: Are there any studies exploring modifications to the basic structure of this compound?

A3: Yes, researchers have investigated the effects of expanding the aromatic system of this compound. For example, a study successfully synthesized a novel carbazole derivative by incorporating fluoranthene moieties onto the this compound framework. [] This modification significantly altered the compound's optoelectronic and electrochemical properties compared to the parent this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.